N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran moiety attached to a furan-2-carboxamide group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of benzofuran derivatives with furan-2-carbonyl chloride in the presence of a base, followed by purification through column chromatography . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts or solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzofuran or furan derivatives with altered functional groups .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, benzofuran derivatives have shown potential as anti-cancer agents, antimicrobial agents, and anti-inflammatory compounds . Additionally, this compound may have industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit certain enzymes and proteins involved in disease processes, such as kinases and proteases . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide can be compared with other benzofuran derivatives, such as N-(1-(naphthyl)furan-2-carboxamide and N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)-furan-2-carboxamide . These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of benzofuran and furan-2-carboxamide in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(17-16(18)15-7-4-8-19-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRNUJGCWSGRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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